4-Piperidin-4-yl-pyrimidine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.2ClH/c1-4-10-5-2-8(1)9-3-6-11-7-12-9;;/h3,6-8,10H,1-2,4-5H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLBRPXSQLZDHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=NC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50673960 |

Source

|

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185304-08-8 |

Source

|

| Record name | 4-(Piperidin-4-yl)pyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50673960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from established synthetic methodologies and the known biological activities of related structures, this document offers insights into its chemical properties, a plausible synthetic route, and its potential applications as a key building block for novel therapeutics.

Core Chemical Attributes

This compound is a salt of the parent compound, 4-(piperidin-4-yl)pyrimidine. The presence of the pyrimidine and piperidine rings provides a versatile scaffold for chemical modification, making it a valuable intermediate in the synthesis of complex molecules.[1]

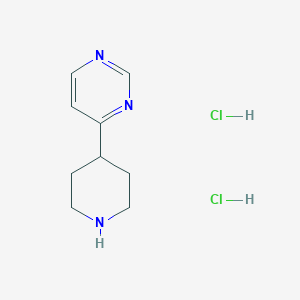

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While experimentally determined data for this compound is not widely published, the following table summarizes key identifiers and predicted properties based on its structure.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃N₃·2HCl | Santa Cruz Biotechnology[2] |

| Molecular Weight | 236.14 g/mol | Santa Cruz Biotechnology[2] |

| CAS Number | 1185304-08-8 | MolPort[3] |

| Appearance | Solid (predicted) | - |

| Solubility | Soluble in water and polar organic solvents (predicted) | - |

| pKa | The piperidine nitrogen is expected to be the most basic site, followed by the pyrimidine nitrogens. The dihydrochloride salt form indicates at least two basic centers. | - |

| XlogP (predicted) | 0.3 | PubChemLite[1] |

Synthesis and Manufacturing

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process, leveraging established methodologies for the formation of piperidine and pyrimidine ring systems.[4][5]

Overall Synthetic Workflow:

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol

-

To a solution of 4-chloropyrimidine in anhydrous THF at -78 °C, add a solution of n-butyllithium dropwise to generate the 4-lithiopyrimidine species in situ.

-

After stirring for 30 minutes, add a solution of N-Boc-4-piperidone in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-Boc-4-(pyrimidin-4-yl)piperidin-4-ol.

Step 2: Dehydration to N-Boc-4-(pyrimidin-4-yl)-1,2,3,6-tetrahydropyridine

-

Dissolve the product from Step 1 in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 3: Reduction to N-Boc-4-(piperidin-4-yl)pyrimidine

-

Dissolve the crude product from Step 2 in a suitable solvent like methanol or ethanol.

-

Add a palladium on carbon (10% Pd/C) catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete as monitored by TLC.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain N-Boc-4-(piperidin-4-yl)pyrimidine.

Step 4: Deprotection and Salt Formation

-

Dissolve the N-Boc protected intermediate from Step 3 in a suitable solvent like dioxane or methanol.

-

Add an excess of a solution of hydrochloric acid in dioxane or ethereal HCl.

-

Stir the mixture at room temperature for 2-4 hours.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Chemical Reactivity and Stability

The reactivity of this compound is primarily centered around the nucleophilic piperidine nitrogen and the electrophilic pyrimidine ring.

-

N-Alkylation/Acylation: The secondary amine of the piperidine ring is a primary site for further functionalization through alkylation, acylation, and sulfonylation reactions.[6] This allows for the introduction of a wide variety of substituents to explore structure-activity relationships.

-

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, especially if further activated by electron-withdrawing groups. However, under standard conditions, the piperidine nitrogen is the more reactive nucleophile.

-

Stability: The dihydrochloride salt is expected to be a stable, crystalline solid, which is advantageous for storage and handling. It is likely hygroscopic and should be stored in a cool, dry place away from strong oxidizing agents.

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of this compound.

Predicted NMR Spectral Data:

| Predicted ¹H NMR (DMSO-d₆, 400 MHz) | Predicted ¹³C NMR (DMSO-d₆, 100 MHz) |

| δ 9.15 (s, 1H, pyrimidine-H) | δ 158.0 (pyrimidine-C) |

| δ 8.75 (d, 1H, pyrimidine-H) | δ 157.5 (pyrimidine-C) |

| δ 7.50 (d, 1H, pyrimidine-H) | δ 118.0 (pyrimidine-C) |

| δ 3.50-3.60 (m, 2H, piperidine-H) | δ 45.0 (piperidine-C) |

| δ 3.10-3.20 (m, 2H, piperidine-H) | δ 40.0 (piperidine-C) |

| δ 2.00-2.10 (m, 2H, piperidine-H) | δ 30.0 (piperidine-C) |

| δ 1.80-1.90 (m, 2H, piperidine-H) | |

| Note: Peaks for NH protons would be broad and their chemical shifts are highly dependent on concentration and solvent. |

Analytical Methods:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing a suitable buffer (e.g., phosphate or formate) would be a good starting point.[7] |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation through fragmentation patterns. |

| Infrared (IR) Spectroscopy | Identification of functional groups, such as N-H stretches from the piperidine and C=N and C=C stretches from the pyrimidine ring. |

| Elemental Analysis | Confirmation of the empirical formula. |

Applications in Research and Drug Discovery

The 4-piperidin-4-yl-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[4][5]

Potential Therapeutic Areas:

-

Oncology: Many kinase inhibitors incorporate the pyrimidine ring as a hinge-binding motif. The piperidine moiety can be functionalized to interact with other regions of the ATP-binding pocket or to improve pharmacokinetic properties. Derivatives of this scaffold have been investigated as inhibitors of kinases such as Akt.[8]

-

Antiviral Agents: Piperidin-4-yl-aminopyrimidine derivatives have shown potent activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. This highlights the potential of the core structure in the development of new antiviral therapies.

-

Central Nervous System (CNS) Disorders: The piperidine ring is a common feature in many CNS-active drugs. Modifications of the 4-piperidin-4-yl-pyrimidine scaffold could lead to compounds with activity at various CNS targets.

Logical Relationship of the Scaffold in Drug Design:

Sources

- 1. PubChemLite - 4-(piperidin-4-yl)pyrimidine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Introduction

The molecular formula for 4-piperidin-4-yl-pyrimidine dihydrochloride is C9H15Cl2N3, and its structure is confirmed through a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Single Crystal X-ray Crystallography.[4][5]

Logical Workflow for Structure Elucidation

A robust structure elucidation workflow relies on the integration of data from multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the final assignment.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is the initial and indispensable step, providing the molecular weight of the free base and characteristic fragmentation patterns that offer preliminary structural insights.[6][7] For a dihydrochloride salt, electrospray ionization (ESI) in positive ion mode is ideal, as it will readily protonate the basic nitrogen atoms, allowing for the detection of the free base cation.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol/water (1:1 v/v).

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF) with an ESI source.

-

Ionization Mode: Positive ion mode is selected due to the basicity of the nitrogen atoms in the piperidine and pyrimidine rings.[2]

-

MS Scan: Perform a full scan from m/z 50-500 to identify the protonated molecule [M+H]⁺.

-

MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to observe the fragmentation pattern. Optimize collision energy to achieve a rich spectrum of fragment ions.[2]

Data Interpretation

The expected molecular weight of the free base (C9H13N3) is 163.22 g/mol .[8][9] In the full scan MS spectrum, we anticipate a prominent peak at m/z 164.1, corresponding to the protonated molecule [M+H]⁺.

Table 1: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 164.1182 | 164.1185 |

The MS/MS fragmentation pattern is highly informative. The piperidine and pyrimidine rings exhibit characteristic cleavage pathways.[2][10]

Caption: Predicted MS/MS fragmentation pathway.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[1][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of every proton and carbon atom.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts to observe exchangeable protons.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.[1]

-

¹³C NMR: Reveals the number and type of carbon atoms.[1]

-

COSY (Correlation Spectroscopy): Identifies proton-proton (³JHH) couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting molecular fragments.

-

Data Interpretation

The dihydrochloride nature of the salt will lead to protonation of the basic nitrogens, causing significant downfield shifts for adjacent protons and carbons.

¹H NMR:

-

Pyrimidine Ring: Expect three distinct aromatic protons. The proton at C2 will likely be the most downfield, followed by the proton at C6, and then C5.

-

Piperidine Ring: Due to the dihydrochloride form, the piperidine nitrogen will be protonated (NH₂⁺). The axial and equatorial protons on the piperidine ring will show complex splitting patterns, appearing as multiplets. The proton at the C4 junction will be a key multiplet, coupling to both the piperidine and pyrimidine protons.

¹³C NMR:

-

Pyrimidine Ring: Three signals are expected in the aromatic region (typically 150-165 ppm).

-

Piperidine Ring: Four distinct carbon signals are expected. The carbon attached to the pyrimidine ring (C4) will be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | ¹H Shift (ppm) | Multiplicity | ¹³C Shift (ppm) |

| Pyrimidine C2 | ~9.2 | s | ~158.0 |

| Pyrimidine C4 | - | - | ~165.0 |

| Pyrimidine C5 | ~7.8 | d | ~120.0 |

| Pyrimidine C6 | ~8.9 | d | ~156.0 |

| Piperidine C4' | ~3.5 | m | ~35.0 |

| Piperidine C3', C5' | ~3.2 (ax), ~2.9 (eq) | m | ~30.0 |

| Piperidine C2', C6' | ~2.2 (ax), ~1.9 (eq) | m | ~45.0 |

| Piperidine NH₂⁺ | ~9.5 | br s | - |

Note: These are estimated shifts and can vary based on solvent and concentration.

2D NMR experiments will confirm these assignments. For instance, an HMBC correlation between the piperidine C4' proton and the pyrimidine C4, C5, and C6 carbons would definitively establish the connection point between the two ring systems.

FTIR Spectroscopy: Identifying Functional Groups and Salt Confirmation

Expertise & Experience: FTIR spectroscopy provides information about the vibrational modes of functional groups. For this molecule, it is particularly useful for confirming the presence of the N-H bonds in the protonated amine salt and the characteristic vibrations of the aromatic pyrimidine ring.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare a KBr pellet containing ~1% of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Data Interpretation

The spectrum of an amine hydrochloride salt is distinct from its free base.[12]

Table 3: Key Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2700 | N-H⁺ stretch | Secondary Amine Salt |

| ~2950-2850 | C-H stretch | Aliphatic (Piperidine) |

| ~1610-1580 | N-H⁺ bend | Secondary Amine Salt[13][14] |

| ~1570-1450 | C=C, C=N stretch | Aromatic (Pyrimidine) |

The broad absorption in the 3200-2700 cm⁻¹ region is a hallmark of the N-H⁺ stretching in an amine salt.[12] The presence of a band around 1600 cm⁻¹ for the N-H⁺ bending vibration further confirms the salt formation.[14]

Single Crystal X-ray Crystallography: The Definitive Structure

Expertise & Experience: While the combination of MS and NMR provides a robust 2D structure, single crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the three-dimensional atomic arrangement, including stereochemistry and the precise location of the chloride counter-ions.[15][16][17][18]

Experimental Protocol: X-ray Crystallography

-

Crystallization: This is often the most challenging step.[19] Slow evaporation of a solvent such as ethanol/water or isopropanol is a common starting point.

-

Crystal Selection: A suitable single crystal (typically >20 µm) is mounted on a goniometer.[15]

-

Data Collection: The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected on a detector.[17]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined.

Expected Results

The crystal structure would definitively show:

-

The connectivity of the piperidine and pyrimidine rings at the C4 positions of both rings.

-

The chair conformation of the piperidine ring.

-

The protonation of the piperidine nitrogen and one of the pyrimidine nitrogens.

-

The location of the two chloride anions in the crystal lattice, interacting with the protonated nitrogen centers via hydrogen bonds.

Conclusion

The structure elucidation of this compound is a systematic process that leverages the strengths of multiple, complementary analytical techniques. Mass spectrometry confirms the molecular formula, while a suite of NMR experiments meticulously maps the atomic connectivity. FTIR spectroscopy validates the presence of key functional groups and confirms the amine salt form. Finally, single crystal X-ray crystallography provides the ultimate, unambiguous three-dimensional structure. This integrated, self-validating approach ensures the highest level of scientific integrity and is an essential component of modern chemical and pharmaceutical research.

References

-

Andrade, L., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. [Link]

-

University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. [Link]

-

SciELO. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]

-

Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

-

ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

ResearchGate. (2018). IR, NMR spectral data of pyrimidine derivatives. [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

-

NIH. (2010). X-Ray Crystallography for Molecular Structure Determination. PMC. [Link]

-

MDPI. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

-

Canadian Science Publishing. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

MolPort. 4-(piperidin-4-yl)pyrimidine dihydrochloride. [Link]

-

Canadian Science Publishing. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

-

Semantic Scholar. (2019). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

-

PubMed. (2015). Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4 | Buy Now [molport.com]

- 5. Pyrimidine, 4-(4-piperidinyl)-, hydrochloride (1:2) CAS#: 1185304-08-8 [m.chemicalbook.com]

- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page loading... [guidechem.com]

- 9. echemi.com [echemi.com]

- 10. ycdehongchem.com [ycdehongchem.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 16. excillum.com [excillum.com]

- 17. azolifesciences.com [azolifesciences.com]

- 18. rigaku.com [rigaku.com]

- 19. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-piperidin-4-yl-pyrimidine dihydrochloride, a crucial building block in contemporary drug discovery. The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, field-proven insights into the synthesis of this important intermediate. We will explore the strategic considerations behind various synthetic routes, provide step-by-step protocols for key transformations, and present data in a clear, comparative format. The methodologies described herein are designed to be self-validating, emphasizing robust and reproducible chemistry.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in nature as a core component of nucleic acids (cytosine, thymine, and uracil).[2] This inherent biocompatibility has made pyrimidine derivatives a focal point of medicinal chemistry research for decades.[1][2] The versatility of the pyrimidine core allows for substitution at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activity. Consequently, pyrimidine-containing compounds have been successfully developed as therapeutics for a wide range of diseases.[1][2][4] The incorporation of a piperidine moiety, another common fragment in drug design, often improves pharmacokinetic properties such as solubility and bioavailability.[5] The specific target of this guide, 4-piperidin-4-yl-pyrimidine, serves as a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and other targeted therapies.[6][7]

Retrosynthetic Analysis and Strategic Planning

The synthesis of this compound can be approached through several strategic disconnections. A logical retrosynthetic analysis reveals two primary pathways, each with its own set of advantages and challenges.

Diagram: Retrosynthetic Analysis of this compound

Caption: Retrosynthetic pathways for this compound.

The most common and practical approach involves the coupling of a pre-functionalized piperidine ring with a pyrimidine precursor. This strategy can be further divided into two main categories:

-

Pathway 1: Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route, involving the reaction of a piperidine nucleophile with an activated pyrimidine, such as 4-chloropyrimidine.

-

Pathway 2: Palladium-Catalyzed Cross-Coupling Reactions: Methods like Suzuki or Stille coupling offer an alternative where a piperidine-containing organometallic reagent is coupled with a halogenated pyrimidine.

A third, less common approach involves the de novo construction of the pyrimidine ring onto a piperidine scaffold. While offering flexibility in substituent patterns, this route is often more synthetically demanding.

For the purposes of this guide, we will focus on the most industrially scalable and widely published method: a two-step synthesis commencing with a nucleophilic aromatic substitution, followed by deprotection.

Detailed Synthetic Pathway: A Two-Step Approach

The preferred synthetic route to this compound involves two key transformations:

-

N-Boc-Protected Piperidine Coupling: The synthesis begins with the coupling of N-Boc-4-aminopiperidine with 4-chloropyrimidine. The tert-butyloxycarbonyl (Boc) protecting group is crucial here. It serves to deactivate the piperidine nitrogen towards competing side reactions and enhances the solubility of the intermediates in organic solvents.

-

Acidic Deprotection: The final step involves the removal of the Boc group under acidic conditions, which concurrently forms the desired dihydrochloride salt.

Diagram: Overall Synthetic Scheme

Sources

- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design and synthesis of novel pyrimidine derivatives as potent antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride (CAS 1185304-08-8): A Versatile Scaffold for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 4-Piperidin-4-yl-pyrimidine dihydrochloride, a heterocyclic compound of significant interest to the medicinal chemistry and drug discovery sectors. While specific research on this exact molecule is emerging, its constituent parts—the piperidine and pyrimidine rings—are foundational scaffolds in a vast array of clinically approved therapeutics and investigational drugs.[1][2] This document delves into the compound's physicochemical properties, presents a representative synthetic pathway, outlines robust analytical methodologies for quality control, and explores its potential applications by drawing parallels with structurally related, well-documented molecules. The primary objective is to equip researchers, chemists, and drug development professionals with the critical knowledge required to effectively utilize this compound as a versatile building block in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Piperidine-Pyrimidine Core

In the landscape of modern pharmacology, the strategic combination of specific heterocyclic rings is a cornerstone of rational drug design. The pyrimidine ring, a fundamental component of nucleobases, is a privileged structure known for its ability to act as a bioisostere for phenyl rings and engage in critical hydrogen bonding interactions with biological targets.[2][3] Its applications are widespread, from anticancer agents to antivirals.[2][4]

Complementing the aromatic pyrimidine is the saturated piperidine ring. This moiety imparts three-dimensional character to a molecule, which can significantly improve physicochemical properties such as solubility and metabolic stability while providing vectors for substitution to explore and optimize binding interactions within a protein's active site.[5]

This compound, CAS 1185304-08-8, elegantly merges these two powerful pharmacophores. It presents itself as an ideal starting material or fragment for creating libraries of more complex molecules, enabling rapid exploration of chemical space around a validated core.

Caption: Chemical structure of this compound.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a chemical building block is critical for its effective use in synthesis and screening. The dihydrochloride salt form of this compound enhances its solubility in aqueous and polar protic solvents, a crucial attribute for reaction setup and for the preparation of stock solutions for biological assays.

| Property | Value | Source |

| CAS Number | 1185304-08-8 | [6] |

| Molecular Formula | C₉H₁₃N₃ · 2HCl (or C₉H₁₅Cl₂N₃) | [7][8] |

| Molecular Weight | 236.14 g/mol | [8] |

| Appearance | Solid | [9] |

| Synonyms | Pyrimidine, 4-(4-piperidinyl)-, hydrochloride (1:2) | [7] |

| InChI Key | VHWFTCWXAYODSW-UHFFFAOYSA-N | [9] |

| SMILES | Cl.Cl.C1CC(CCN1)c1ccncn1 | [6] |

Synthesis and Purification Workflow

The synthesis of 4-piperidin-4-yl-pyrimidine is typically achieved through multi-step sequences common in heterocyclic chemistry. While numerous routes are possible, a robust and widely applicable strategy involves the coupling of a protected piperidine precursor with a suitable pyrimidine derivative, followed by deprotection. The causality behind this choice lies in the need to control reactivity; the secondary amine of the piperidine ring is nucleophilic and would interfere with many coupling reactions if not protected.

Caption: Representative synthetic workflow for the target compound.

Representative Experimental Protocol: Synthesis

This protocol is a representative example based on established chemical principles for analogous structures.[10][11]

-

Step 1: Reductive Amination.

-

To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane or methanol, add 4-aminopyrimidine (1.1 eq).

-

The choice of a protic solvent like methanol can facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise. This agent is selective for imines in the presence of ketones, providing a self-validating system where side reactions are minimized.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude intermediate, N-Boc-4-(pyrimidin-4-yl)piperidine, via column chromatography on silica gel.

-

-

Step 2: Boc Deprotection and Salt Formation.

-

Dissolve the purified intermediate from Step 1 in a minimal amount of a solvent like 1,4-dioxane or methanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) ( >2.0 eq) dropwise at 0 °C. The excess acid ensures complete removal of the tert-butoxycarbonyl (Boc) protecting group and formation of the dihydrochloride salt.

-

Allow the mixture to stir at room temperature. The product will often precipitate out of the solution as a solid.

-

Collect the solid product by filtration, wash with a cold non-polar solvent like diethyl ether to remove any residual impurities, and dry under vacuum to yield the final this compound.

-

Analytical Methodologies for Quality Control

Confirming the identity and purity of the final compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed for the quantitative analysis of purity. The acidic mobile phase ensures the analyte is protonated and exhibits good peak shape.[12]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm. The pyrimidine ring contains a strong chromophore, making UV detection highly sensitive and appropriate.

-

Injection Volume: 10 µL.

-

Data Analysis: Purity is determined by calculating the area percentage of the main product peak relative to the total peak area.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. Key expected signals in ¹H NMR would include distinct peaks for the pyrimidine protons in the aromatic region and a complex set of signals for the piperidine ring protons in the aliphatic region.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent parent ion peak corresponding to the free base [M+H]⁺.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold. Its structure presents clear vectors for chemical modification, allowing for the systematic development of derivatives with tailored biological activities.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4 | Buy Now [molport.com]

- 7. Pyrimidine, 4-(4-piperidinyl)-, hydrochloride (1:2) [1185304-08-8] | Chemsigma [chemsigma.com]

- 8. scbt.com [scbt.com]

- 9. 4-Piperidin-4-ylpyridine dihydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride: Physicochemical Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The pyrimidine ring system is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and is prevalent in a wide array of approved therapeutics.[1][2] Its ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems makes it a highly versatile core.[1] When coupled with the piperidine moiety—a saturated heterocycle renowned for improving the pharmacokinetic properties of drug candidates—the resulting structure presents a compelling starting point for library synthesis and lead optimization.

This technical guide provides an in-depth analysis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride, a specific and valuable building block for researchers in drug development. We will dissect its core physicochemical properties with a primary focus on the precise determination of its molecular weight, outline a robust synthetic and analytical validation workflow, and discuss its significance and potential applications in contemporary therapeutic research.

Section 1: Molecular Weight and Physicochemical Properties

A precise understanding of a compound's molecular weight is the foundation of all quantitative chemical and biological assays. It is critical for stoichiometry calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

Chemical Structure and Formula

The compound consists of a pyrimidine ring attached at its 4-position to the 4-position of a piperidine ring. The dihydrochloride salt form indicates that two basic nitrogen atoms in the structure are protonated and associated with chloride counter-ions. The most likely protonation sites are the nitrogen of the piperidine ring and one of the pyrimidine ring nitrogens.

The chemical formula for the free base, 4-Piperidin-4-yl-pyrimidine, is C₉H₁₃N₃.[3] The addition of two equivalents of hydrochloric acid (HCl) for the dihydrochloride salt results in the final molecular formula: C₉H₁₅Cl₂N₃ .

Molecular Weight Calculation

The molecular weight (MW) is calculated by summing the atomic weights of all atoms in the molecular formula (C₉H₁₅Cl₂N₃).

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 15 | 1.008 | 15.120 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | Molecular Weight | 236.146 |

The calculated molecular weight of this compound is 236.15 g/mol . This value is essential for all subsequent experimental work.

Key Physicochemical Properties

Below is a summary of key properties for the parent free base and related compounds, providing a predictive baseline for the dihydrochloride salt.

| Property | Value (Predicted/Reported) | Source / Rationale |

| Molecular Formula | C₉H₁₅Cl₂N₃ | Calculated from free base |

| Molecular Weight | 236.15 g/mol | Calculated |

| Appearance | White to off-white crystalline powder | Typical for hydrochloride salts of organic amines.[4] |

| Solubility | Soluble in water, methanol | The hydrochloride salt form significantly increases aqueous solubility.[4] |

| pKa (Predicted) | ~9.9 (Piperidine N), ~2.5 (Pyrimidine N) | Based on parent structures; piperidine is strongly basic.[3] |

| CAS Number (Free Base) | 954220-47-4 | Guidechem[3] |

Section 2: Synthesis and Quality Control

The synthesis of pyrimidine derivatives is a well-established field in organic chemistry.[5] The following section outlines a representative synthetic approach and the necessary analytical methods to ensure the identity and purity of the final compound, establishing a self-validating workflow.

Retrosynthetic Analysis and Proposed Synthesis

A common and effective method for constructing 4-substituted pyrimidines is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine. In this case, the key challenge is the incorporation of the piperidine ring. A plausible approach involves using a pre-functionalized piperidine precursor.

Experimental Protocol (Representative)

Objective: To synthesize this compound.

Step 1: Synthesis of N-Boc-4-(pyrimidin-4-yl)piperidine

-

Rationale: This step constructs the core pyrimidine ring onto a protected piperidine scaffold. Using an N-Boc protecting group for the piperidine nitrogen prevents it from interfering in the condensation reaction and allows for controlled deprotection later.

-

To a solution of sodium ethoxide (2.2 eq) in ethanol at 0°C, add N-Boc-4-piperidone (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq).

-

Stir the mixture at room temperature for 2 hours to form the enolate intermediate.

-

Add formamidine acetate (1.5 eq) to the reaction mixture.

-

Reflux the mixture for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue using column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

-

Rationale: The final step removes the Boc protecting group under acidic conditions, which simultaneously protonates the basic nitrogens to form the desired dihydrochloride salt.

-

Dissolve the purified N-Boc-4-(pyrimidin-4-yl)piperidine (1.0 eq) in a minimal amount of 1,4-dioxane or methanol.

-

Add a solution of HCl in 1,4-dioxane (4M, >3.0 eq) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 4-6 hours.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound as a solid.

Analytical Validation System

To ensure the trustworthiness of the synthesized material, a panel of analytical tests must be performed.

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Confirmation & Purity | Peaks corresponding to pyrimidine and piperidine protons with correct integration ratios. Absence of Boc-group protons (~1.4 ppm). |

| Mass Spec (ESI+) | Molecular Weight Confirmation | A molecular ion peak [M+H]⁺ corresponding to the free base (C₉H₁₃N₃) at m/z ≈ 164.12. |

| HPLC | Purity Assessment | A single major peak with purity >95% (typically monitored at 254 nm). |

| Elemental Analysis | Formula Confirmation | The percentage of C, H, N, and Cl should be within ±0.4% of the theoretical values for C₉H₁₅Cl₂N₃. |

Section 3: Significance and Applications in Drug Discovery

The 4-Piperidin-4-yl-pyrimidine scaffold is a valuable building block precisely because it combines two moieties with proven utility in drug development. Its application is not limited to a single target class but can be adapted for various therapeutic areas.

-

Kinase Inhibitors: The pyrimidine core is a well-known "hinge-binder" in many kinase inhibitors. The piperidine group can be functionalized to extend into solvent-exposed regions, providing opportunities to enhance potency and selectivity.

-

Antiviral Agents: Numerous pyrimidine derivatives have been developed as antiviral drugs, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[6] The piperidine moiety can modulate solubility and cell permeability, which are critical for effective antiviral activity.[6]

-

CNS-Active Agents: The piperidine scaffold is common in drugs targeting the central nervous system. By attaching it to a pyrimidine, medicinal chemists can explore novel chemical space for targets such as GPCRs or ion channels, while leveraging the pyrimidine to fine-tune electronic and metabolic properties.

The dihydrochloride salt form of this compound is particularly advantageous for research and development. Its high water solubility facilitates the preparation of stock solutions for high-throughput screening (HTS) and various in vitro biological assays.

Conclusion

This compound is a strategically designed chemical building block with significant potential in drug discovery. A thorough understanding of its fundamental properties, beginning with its precisely calculated molecular weight of 236.15 g/mol , is paramount for its effective use. The synthetic and analytical workflows described herein provide a reliable framework for obtaining and validating this compound, ensuring its quality for downstream applications. By leveraging the combined strengths of the pyrimidine and piperidine scaffolds, researchers are well-equipped to explore novel therapeutic interventions across a spectrum of diseases.

References

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

-

4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Retrieved from [Link]

-

4-Piperidone. (2023). Wikipedia. Retrieved from [Link]

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). European Journal of Medicinal Chemistry. Retrieved from [Link]

- Method for preparing 4-piperidyl piperidine. (2005). Google Patents.

-

Pantone SMART Color Swatch Card 19-3921 TCX Black Iris. (n.d.). Columbia Omni Studio. Retrieved from [Link]

-

Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. Retrieved from [Link]

-

4,4'-Bipiperidine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]

-

Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of piperidin-4-yl-aminopyrimidine derivatives

An In-Depth Technical Guide to the Discovery of Piperidin-4-yl-aminopyrimidine Derivatives

Authored by a Senior Application Scientist

Introduction: The Privileged Scaffold in Modern Drug Discovery

The piperidin-4-yl-aminopyrimidine core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable synthetic versatility and ability to form key hydrogen bond interactions have established it as a foundational component in a multitude of therapeutic agents.[1][2][3] This guide provides a technical deep-dive into the discovery and development of this versatile chemical series, moving from foundational synthesis to targeted applications in oncology and virology. We will explore the strategic rationale behind molecular design, detail the experimental validation processes, and provide insights into the structure-activity relationships (SAR) that drive lead optimization.

The core structure's utility stems from its capacity to engage with the hinge region of kinase enzymes, a common ATP-binding motif.[4] This has led to its widespread use in the development of kinase inhibitors.[4][5][6][7][8] Furthermore, its unique conformational flexibility allows it to bind to allosteric sites, a property successfully exploited in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1.[9][10][11]

Part 1: Foundational Synthesis Strategies

The construction of a diverse library of piperidin-4-yl-aminopyrimidine derivatives hinges on robust and flexible synthetic routes. The general approach involves the coupling of a substituted pyrimidine core with a piperidine moiety, allowing for variation at multiple positions to explore the chemical space and optimize biological activity.

A common and effective strategy is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a dichlorinated pyrimidine with a protected aminopiperidine, followed by subsequent reactions to introduce further diversity.

Representative Synthetic Protocol: General Synthesis of N-(Piperidin-4-yl)pyrimidin-2-amine Derivatives

This protocol is a representative workflow adapted from common literature methods.[5]

-

Step 1: Initial Coupling. To a solution of 2,4-dichloropyrimidine in a suitable solvent such as chloroform, add one equivalent of tert-butyl 4-aminopiperidine-1-carboxylate and a base like triethylamine (TEA).

-

Step 2: Reaction Monitoring. Stir the reaction at room temperature for approximately 4 hours. The progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the mono-substituted intermediate.

-

Step 3: Introduction of Second Substituent. To the reaction mixture containing the intermediate from Step 2, add the desired amine or thiol nucleophile. The reaction conditions may vary; for instance, coupling with anilines can be achieved by heating in ethanol with catalytic acid.[5]

-

Step 4: Deprotection. Once the fully substituted pyrimidine is formed, the Boc-protecting group on the piperidine nitrogen is removed. This is typically accomplished by treatment with a strong acid, such as 4M HCl in ethyl acetate, at room temperature for 2 hours.[5]

-

Step 5: Purification. The final product is isolated and purified using standard techniques, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for creating a library of these derivatives.

Caption: Generalized synthetic route for piperidin-4-yl-aminopyrimidine derivatives.

Part 2: Case Study in Oncology - Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[8] The aminopyrimidine scaffold is particularly adept at forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[4]

Target Rationale: Polo-like Kinase 4 (PLK4) and Focal Adhesion Kinase (FAK)

-

PLK4 is a serine/threonine kinase that plays a critical role in centriole duplication. Its overexpression is linked to tumorigenesis in various cancers, including breast cancer. Inhibiting PLK4 leads to mitotic errors and cell death, making it an attractive anti-cancer target.[5]

-

FAK is a non-receptor tyrosine kinase involved in cell adhesion, migration, and survival. Its overactivation is a key driver of cancer metastasis and proliferation. FAK inhibitors can disrupt these processes and are being investigated for a range of solid tumors.[4]

Structure-Activity Relationship (SAR) Exploration

The discovery process involves synthesizing a library of derivatives and screening them for inhibitory activity. The data generated informs a SAR model, guiding the design of more potent and selective compounds.

Table 1: SAR of PLK4 Inhibitors

| Compound | R¹ Group (at C4 of Pyrimidine) | R² Group (at C2 of Pyrimidine) | PLK4 IC₅₀ (µM) | Ref |

| 3b | 4-Morpholinoaniline | H | 0.0312 | [5] |

| 3r | (1H-Indazol-6-yl)thio | 4-Morpholinoaniline | 0.0174 | [5] |

| 8h | (4-Aminophenyl)thio | N¹-(piperidin-4-yl)benzene-1,4-diamine | 0.0067 | [5] |

Causality Behind Experimental Choices: The initial hit, 3b , showed moderate activity. Molecular docking suggested that the C4 position extended into a hydrophobic pocket.[5] This led to the introduction of larger, more complex groups like the indazolyl-thio moiety in 3r , which improved potency. Further optimization at the C2 position, replacing morpholine with a piperidinyl-diamine group in 8h , enhanced interactions with the solvent-exposed region, resulting in a nearly three-fold increase in activity over 3r .[5]

Table 2: SAR of FAK Inhibitors

| Compound | R¹ Group (at C4 of Pyrimidine) | FAK IC₅₀ (nM) | Ref |

| A1 | Morpholin-4-yl | 356 | [4] |

| A9 | Piperidin-1-yl | 143 | [4] |

| A12 | (Oxan-4-yl)aminyl | 10.8 | [4] |

| A13 | (4-Hydroxycyclohexyl)aminyl | 9.6 | [4] |

Causality Behind Experimental Choices: Researchers hypothesized that introducing hydrophilic groups at the R¹ position, which points toward the solvent region, could enhance activity.[4] Replacing the initial morpholine ring (A1 ) with a piperidine (A9 ) improved potency. A significant leap in activity was observed when an oxygen or hydroxyl group was incorporated into a six-membered ring (A12 , A13 ), confirming that a combination of the ring structure and hydrogen-bonding capability was optimal for FAK inhibition.[4]

Mechanism of Action & Signaling Pathway

These derivatives act as ATP-competitive inhibitors. The aminopyrimidine core forms crucial hydrogen bonds with the kinase hinge region, while the piperidine and other substituents occupy adjacent hydrophobic and solvent-exposed pockets, conferring potency and selectivity.

Caption: Simplified PI3K/Akt signaling pathway showing inhibition by a representative derivative.

Key Experimental Protocols

Protocol: In Vitro Kinase Inhibition Assay (Representative)

-

Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Serially dilute the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the kinase enzyme, a fluorescently-labeled peptide substrate, and the test compound.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate at 30°C for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a solution containing EDTA.

-

Detection: Measure the amount of phosphorylated substrate, often using a fluorescence polarization reader or mobility shift assay.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol: Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability relative to the control and determine the IC₅₀ value for each compound.

Part 3: Case Study in Virology - HIV-1 NNRTIs

The piperidin-4-yl-aminopyrimidine scaffold has also been successfully adapted to create potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[9][10] Unlike nucleoside inhibitors, NNRTIs bind to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inactivates it.

Design Strategy and SAR

The design of these NNRTIs often involves fusing pharmacophore elements from existing drugs. For example, researchers designed a novel series by combining features of etravirine and other piperidine-linked aminopyrimidines.[9] A key goal in NNRTI development is to maintain potency against drug-resistant viral strains, which often have mutations in the RT binding pocket (e.g., K103N, Y181C).[10][11]

Table 3: Anti-HIV-1 Activity of Selected Derivatives

| Compound | R¹ Group (at C5 of Pyrimidine) | R² Group (at N1 of Piperidine) | Activity vs. WT HIV-1 (EC₅₀, nM) | Activity vs. K103N Mutant (EC₅₀, µM) | Ref |

| Nevirapine | (Reference Drug) | 200 | 2.5 | [9] | |

| Compound A | CN | 4-cyano-2,6-difluorobenzyl | 7.9 | >10.8 | [9] |

| 5k | CN | Benzyl | Potent (not quantified) | Potent vs K103N/Y181C | [10] |

| 5q | 3,5-dimethylbenzonitrile | 1H-Indazol-5-yl | 6.4 | 0.077 | [11] |

Causality Behind Experimental Choices: The development of these compounds demonstrates a focus on overcoming resistance. While early derivatives showed high potency against wild-type (WT) virus, they often lost activity against mutants.[9] The introduction of flexible linkers and specific aromatic groups, such as the N-benzyl group in 5k and the indazolyl moiety in 5q , was a deliberate strategy to allow the inhibitor to adapt its binding mode within the mutated pocket, thereby retaining potency.[10][11] Compound 5q proved particularly effective, with potent activity against multiple resistant strains.[11]

Conclusion and Future Perspectives

The piperidin-4-yl-aminopyrimidine scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and inherent ability to interact with key biological targets have made it a cornerstone of modern medicinal chemistry. The case studies presented here in oncology and virology represent just a fraction of its potential applications.

Future research will likely focus on further refining the selectivity of kinase inhibitors to minimize off-target effects and on developing next-generation NNRTIs that are resilient to an even broader range of viral mutations. The continued exploration of novel substitutions on this versatile core, guided by computational modeling and empirical screening, ensures that piperidin-4-yl-aminopyrimidine derivatives will remain a highly valuable asset in the development of new medicines.

References

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health (NIH). [Link]

-

as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

-

Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. PubMed. [Link]

-

Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. PubMed. [Link]

-

Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. National Institutes of Health (NIH). [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link]

-

Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed. [Link]

-

Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed. [Link]

-

Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. PubMed. [Link]

-

Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities. PubMed. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

-

Design, synthesis and biological evaluations of 2-amino-4-(1-piperidine) pyridine derivatives as novel anti crizotinib-resistant ALK/ROS1 dual inhibitors. PubMed. [Link]

-

Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]

-

Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). National Institutes of Health (NIH). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indazolyl-substituted piperidin-4-yl-aminopyrimidines as HIV-1 NNRTIs: Design, synthesis and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Piperidin-4-yl-pyrimidine dihydrochloride as a research chemical

An In-depth Technical Guide to 4-Piperidin-4-yl-pyrimidine Dihydrochloride for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound. It moves beyond a simple cataloging of properties to provide field-proven insights into its application, synthesis, and handling, grounded in authoritative scientific principles.

Strategic Overview: Understanding the Core Utility

This compound is a heterocyclic compound valued primarily as a versatile building block in medicinal chemistry. Its structure, combining a saturated piperidine ring with an aromatic pyrimidine core, represents a common motif in a wide array of biologically active agents. The piperidine moiety offers a flexible, three-dimensional scaffold that can be functionalized to modulate solubility and engage with hydrophobic pockets in target proteins, while the pyrimidine ring provides a flat, aromatic system rich in hydrogen bond donors and acceptors, crucial for specific receptor interactions.

The true value of this compound lies not in its intrinsic biological activity, which is generally minimal, but in its potential as a foundational scaffold for the synthesis of novel therapeutics. Researchers utilize this intermediate for developing new chemical entities targeting a range of diseases, from viral infections to cancer.[1][2][3]

Physicochemical and Structural Characteristics

A precise understanding of the compound's properties is the bedrock of any experimental design. The dihydrochloride salt form enhances its solubility in aqueous media, a critical factor for many biological assays and synthetic protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N₃ • 2HCl (or C₉H₁₅Cl₂N₃) | [4][5] |

| Molecular Weight | 236.14 g/mol | [5] |

| CAS Number | 1185304-08-8; 954220-47-4 | [4][6] |

| Appearance | Solid | |

| SMILES String | Cl.Cl.C1CC(CCN1)c1ccncn1 | [4] |

| InChI Key | NXWUMAKDYWLFIS-UHFFFAOYSA-N | [6][7] |

Synthesis and Derivatization: The Chemist's Perspective

While specific, proprietary manufacturing processes for this compound are seldom published, its synthesis can be logically deduced from established organo-synthetic principles. The general approach involves the coupling of a piperidine precursor with a pyrimidine precursor.

The piperidine ring itself is a staple in organic synthesis, often prepared via the catalytic hydrogenation of the corresponding pyridine compound.[8] More complex, substituted 4-piperidones, which are direct precursors to the 4-yl linkage, are frequently synthesized using methods like the Dieckmann condensation.[8][9]

A plausible synthetic workflow is conceptualized below. This diagram illustrates a generalized strategy, a common approach in medicinal chemistry for creating such hybrid molecules.

Caption: Conceptual Synthesis Workflow for this compound.

Biological Context and Research Applications

The piperidine-pyrimidine scaffold is a "privileged structure" in drug discovery, meaning it is capable of binding to a wide range of biological targets with high affinity.

-

Antiviral Research: A notable application of this structural class is in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. A study published in the European Journal of Medicinal Chemistry described the design of piperidin-4-yl-aminopyrimidine derivatives that exhibited potent activity against wild-type HIV-1, with EC₅₀ values in the nanomolar range.[1] These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting viral replication.[1]

-

Oncology: The pyrimidine ring is a cornerstone of many anticancer drugs.[2] Derivatives of 4-piperidone, a close structural relative and synthetic precursor, have been investigated for their anticancer properties.[10] Therefore, 4-Piperidin-4-yl-pyrimidine serves as an excellent starting point for synthesizing novel kinase inhibitors, cell cycle modulators, or agents that interfere with cancer signaling pathways.

-

CNS Disorders: The ability of the piperidine ring to confer favorable pharmacokinetic properties, including blood-brain barrier penetration, makes this scaffold attractive for developing agents targeting central nervous system disorders.

The utility of this compound in drug discovery is best visualized through the lens of fragment-based and scaffold-based design.

Caption: Role as a core scaffold in medicinal chemistry drug discovery programs.

Key Experimental Protocols

The following protocols are exemplary and designed to be self-validating. They represent typical first steps a researcher would take when utilizing this chemical.

Protocol 1: N-Alkylation of the Piperidine Moiety

This protocol describes the functionalization of the secondary amine on the piperidine ring, a common strategy to introduce new functional groups and build molecular complexity.

Causality: The secondary amine of the piperidine is a nucleophile. In the presence of a base, it can be deprotonated (or its equilibrium shifted) to readily attack an electrophilic alkyl halide, forming a new carbon-nitrogen bond. The base is critical to neutralize the HCl salt and the HBr generated during the reaction.

-

Reagents & Materials:

-

This compound

-

Alkyl Halide (e.g., Benzyl bromide)

-

Base (e.g., Potassium carbonate, K₂CO₃, or Triethylamine, TEA)

-

Solvent (e.g., Acetonitrile or N,N-Dimethylformamide, DMF)

-

Stir plate, round-bottom flask, condenser

-

TLC plates, ethyl acetate, hexanes

-

-

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 eq).

-

Add anhydrous solvent (e.g., Acetonitrile, 10 mL per mmol of starting material).

-

Add the base. Use a slight excess to neutralize both HCl salts and the acid byproduct (e.g., K₂CO₃, 3.0 eq).

-

Stir the suspension for 15-20 minutes at room temperature.

-

Add the alkyl halide (e.g., Benzyl bromide, 1.1 eq) dropwise.

-

Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Filter off the solid base.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product using flash column chromatography.

-

Protocol 2: Analytical Characterization

This workflow ensures the identity and purity of both the starting material and any synthesized derivatives.

Causality: Each analytical technique provides orthogonal data. LC-MS confirms the molecular weight, NMR elucidates the precise chemical structure and connectivity of atoms, and HPLC quantifies the purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dissolve a small sample (~0.1 mg) in methanol or acetonitrile.

-

Inject onto a C18 reverse-phase column.

-

Run a gradient of water/acetonitrile (both with 0.1% formic acid).

-

Confirm the presence of the expected molecular ion peak ([M+H]⁺) for the product.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra.

-

Confirm the disappearance of the N-H proton from the piperidine ring and the appearance of new signals corresponding to the added alkyl group. Verify that the chemical shifts and integration of pyrimidine and piperidine protons are consistent with the expected structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a method using a C18 column to assess purity.[11]

-

Use a mobile phase similar to the LC-MS method.

-

Monitor at a suitable UV wavelength (e.g., 254 nm).

-

Purity is determined by integrating the area of the product peak relative to the total peak area.

-

Caption: Self-validating workflow for analytical characterization of derivatives.

Safety, Handling, and Storage

Adherence to proper safety protocols is non-negotiable. The information below is synthesized from standard Safety Data Sheets (SDS) for similar chemical classes.[12][13][14]

| Category | Guideline | Rationale |

| Personal Protective Equipment (PPE) | Wear protective gloves, lab coat, and safety glasses/goggles.[12][13][14] | Prevents skin and eye contact with the chemical, which may cause irritation.[12] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[12][13][15] Avoid breathing dust.[12][13] Wash hands thoroughly after handling.[12][13] | Minimizes inhalation risk. Good hygiene prevents accidental ingestion. |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[12][13][14] Store locked up.[12][13] | The compound is hygroscopic and should be protected from moisture. Secure storage prevents unauthorized access. |

| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12][13] | Immediate irrigation is crucial to minimize potential eye damage. |

| First Aid: Skin | Wash with plenty of soap and water.[12][13] | Removes the chemical from the skin to prevent irritation. |

| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[12][13] | Provides a source of fresh oxygen and removes the individual from exposure. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12][13] | Ensures environmental protection and compliance with hazardous waste regulations. |

Conclusion

This compound is more than a mere catalog chemical; it is a strategic tool for the innovative medicinal chemist. Its combination of a functionalizable piperidine core and a versatile pyrimidine ring provides a robust platform for generating diverse chemical libraries and pursuing novel therapeutic agents. By understanding its fundamental properties, synthetic utility, and proper handling, researchers can effectively leverage this compound to accelerate their drug discovery programs.

References

-

4-(piperidin-4-yl)pyrimidine dihydrochloride. (n.d.). Molport. [Link]

-

Piperidine Synthesis. (2004). Defense Technical Information Center. [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). ResearchGate. [Link]

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. (2015). PubMed. [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). PubMed. [Link]

-

Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. (2022). PubMed. [Link]

-

4-(piperidin-4-yl)pyrimidine. (n.d.). PubChemLite. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). National Institutes of Health. [Link]

Sources

- 1. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(piperidin-4-yl)pyrimidine dihydrochloride | 1185304-08-8; 954220-47-4 | Buy Now [molport.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. PubChemLite - 4-(piperidin-4-yl)pyrimidine (C9H13N3) [pubchemlite.lcsb.uni.lu]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. chemrevlett.com [chemrevlett.com]

- 10. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. file.chemscene.com [file.chemscene.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

Methodological & Application

Synthesis of 4-Piperidin-4-yl-pyrimidine dihydrochloride protocol

An In-Depth Guide to the Laboratory Synthesis of 4-Piperidin-4-yl-pyrimidine Dihydrochloride

Authored by: A Senior Application Scientist